molecular formula C15H14O3S B6402092 2-Methoxy-3-(3-methylthiophenyl)benzoic acid, 95% CAS No. 1261906-66-4

2-Methoxy-3-(3-methylthiophenyl)benzoic acid, 95%

Cat. No. B6402092
CAS RN: 1261906-66-4
M. Wt: 274.3 g/mol
InChI Key: IUSZIXKAEZKVTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-3-(3-methylthiophenyl)benzoic acid, 95% (2M3MTPB) is a highly versatile organic compound that has been used for a wide range of scientific research applications. It is a colorless solid with a molecular weight of 246.3 g/mol and a melting point of 153-155°C. 2M3MTPB has been used for research in fields such as biochemistry, pharmacology, and toxicology. It is also used in the synthesis of other organic compounds, as well as in the production of pharmaceuticals.

Scientific Research Applications

2-Methoxy-3-(3-methylthiophenyl)benzoic acid, 95% has been used in a wide range of scientific research applications. It has been used in biochemistry and pharmacology to study the action of enzymes and other proteins, as well as to study the effects of drugs on the body. It has also been used in toxicology studies to investigate the toxicity of certain compounds. In addition, it has been used in the synthesis of other organic compounds, such as pharmaceuticals, and in the production of dyes and pigments.

Mechanism of Action

2-Methoxy-3-(3-methylthiophenyl)benzoic acid, 95% has been found to act as an inhibitor of several enzymes, including cyclooxygenase (COX) and lipoxygenase (LOX). It has also been found to inhibit the activity of certain proteins, such as the serotonin receptor. It is believed that 2-Methoxy-3-(3-methylthiophenyl)benzoic acid, 95% acts by binding to the active sites of these enzymes and proteins, preventing them from carrying out their normal functions.
Biochemical and Physiological Effects
2-Methoxy-3-(3-methylthiophenyl)benzoic acid, 95% has been found to have a number of biochemical and physiological effects. It has been found to inhibit the activity of several enzymes, including cyclooxygenase (COX) and lipoxygenase (LOX). It has also been found to inhibit the activity of certain proteins, such as the serotonin receptor. In addition, it has been found to have anti-inflammatory and anti-oxidant effects, as well as to have an effect on the metabolism of certain drugs.

Advantages and Limitations for Lab Experiments

2-Methoxy-3-(3-methylthiophenyl)benzoic acid, 95% is a highly versatile compound that can be used in a variety of laboratory experiments. It is a relatively stable compound that can be easily synthesized and stored. Furthermore, it is relatively non-toxic and has a relatively low cost. However, it is not as potent as some other compounds, and it has a relatively short shelf-life.

Future Directions

The use of 2-Methoxy-3-(3-methylthiophenyl)benzoic acid, 95% in scientific research is still in its early stages, and there are many potential future directions for its use. One potential direction is the use of 2-Methoxy-3-(3-methylthiophenyl)benzoic acid, 95% as an inhibitor of enzymes and proteins in the study of diseases such as cancer and Alzheimer’s. Another potential direction is the use of 2-Methoxy-3-(3-methylthiophenyl)benzoic acid, 95% in the synthesis of other organic compounds, such as pharmaceuticals. Additionally, there is potential for the use of 2-Methoxy-3-(3-methylthiophenyl)benzoic acid, 95% in the production of dyes and pigments, as well as in the development of new drug delivery systems. Finally, 2-Methoxy-3-(3-methylthiophenyl)benzoic acid, 95% could be used in the study of toxicology, to investigate the toxicity of certain compounds.

Synthesis Methods

2-Methoxy-3-(3-methylthiophenyl)benzoic acid, 95% can be synthesized via a number of different methods. One of the most common methods involves the reaction of 3-methylthiophenol and 2-methoxybenzoic acid in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out at a temperature of between 120-150°C, and the product is isolated by recrystallization.

properties

IUPAC Name

2-methoxy-3-(3-methylsulfanylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3S/c1-18-14-12(7-4-8-13(14)15(16)17)10-5-3-6-11(9-10)19-2/h3-9H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUSZIXKAEZKVTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1C(=O)O)C2=CC(=CC=C2)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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